

The Natural Occurrence of Methyl Nonadecanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl nonadecanoate

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Introduction

Methyl nonadecanoate is a saturated fatty acid methyl ester with a 19-carbon chain. As an odd-chain fatty acid derivative, its natural occurrence is less ubiquitous than that of its even-chained counterparts. However, its presence has been identified across various biological systems, including plants, marine organisms, and microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of **methyl nonadecanoate**, its biosynthetic origins, and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and lipidomics.

Natural Occurrence of Methyl Nonadecanoate

Methyl nonadecanoate, or its precursor nonadecanoic acid, is found in a diverse array of organisms, often as a minor component of the total fatty acid profile. Its presence can be a useful biomarker in certain species.

In the Plant Kingdom

Odd-chain fatty acids are generally less common in higher plants. However, nonadecanoic acid and its methyl ester have been reported in the essential oils and extracts of several plant species. For instance, it is a known component of *Curcuma aromatica* (wild turmeric). The

quantitative presence of nonadecanoic acid (C19:0) in various plant-derived oils is summarized in the table below.

In the Animal Kingdom

In animals, nonadecanoic acid is typically found in trace amounts in adipose tissue and milk fat, originating from dietary sources or synthesized by gut microbiota. Ruminant fats can be a source of odd-chain fatty acids due to the microbial fermentation in their digestive systems.

In Marine Organisms

Marine environments, particularly sponges, are a rich source of diverse and unusual fatty acids, including odd-chain varieties. Several studies have documented the presence of nonadecanoic acid in marine sponges. For example, it has been identified as a constituent of the fatty acid profile of the marine sponge *Siphonodictyon coralliphagum*.

In Microorganisms

Bacteria are known producers of a wide array of fatty acids, including odd-chain and branched-chain fatty acids. The fatty acid profiles of bacteria are often used for taxonomic classification. Nonadecanoic acid has been identified in the cellular lipids of various bacterial species. Some fungi also produce volatile organic compounds that may include fatty acid methyl esters.

Quantitative Data on Nonadecanoic Acid (C19:0) Occurrence

The following table summarizes the quantitative data found for the occurrence of nonadecanoic acid (the precursor to **methyl nonadecanoate**) in various natural sources. The data is presented as a percentage of the total fatty acids identified in the cited studies.

Organism/Source	Tissue/Extract	C19:0 (% of Total Fatty Acids)	Reference
Siphonodictyon coralliphagum (Marine Sponge)	Total Lipids	Present (exact % not specified, but noted)	[1]
Canola Oil	Oil	0.02 - 0.06	[2]
Melastomastrum capitatum (Plant)	Leaf Methanol Extract	0.71 (as methyl 18-methylnonadecanoate)	[3]

Note: Data for **methyl nonadecanoate** is often reported as the parent fatty acid, nonadecanoic acid (C19:0), from which it is derived by esterification for analytical purposes.

Biosynthesis of Nonadecanoic Acid

The biosynthesis of odd-chain fatty acids, such as nonadecanoic acid, follows a pathway similar to that of even-chain fatty acids but with a different starting molecule. Instead of acetyl-CoA, the synthesis of odd-chain fatty acids is initiated by propionyl-CoA.



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Figure 1: Biosynthesis of Nonadecanoic Acid and its subsequent methylation.

This pathway highlights the key steps from the propionyl-CoA primer to the formation of nonadecanoic acid, which can then be esterified to **methyl nonadecanoate**. This esterification often occurs during sample preparation for analysis rather than as a primary metabolic product in many organisms.

Experimental Protocols

The isolation and identification of **methyl nonadecanoate** from natural sources involve lipid extraction followed by chromatographic analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction from Biological Samples

A common and effective method for extracting total lipids from biological tissues is a modified Folch or Bligh-Dyer method using a chloroform and methanol solvent system.

Materials:

- Homogenizer
- Centrifuge
- Glass vials with Teflon-lined caps
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution
- Nitrogen gas stream for drying
- Internal standard (e.g., methyl heptadecanoate)

Protocol:

- Homogenization: Homogenize a known weight of the biological sample (e.g., 1 gram) with a 2:1 (v/v) mixture of chloroform:methanol (20 mL for 1 g of tissue).
- Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
- Phase Separation: Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the extract. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

- **Collection of Lipid Layer:** Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean vial.
- **Drying:** Evaporate the solvent under a gentle stream of nitrogen gas.
- **Storage:** Resuspend the dried lipid extract in a small volume of chloroform or hexane for storage at -20°C or for immediate analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The extracted lipids are typically converted to their fatty acid methyl esters (FAMES) for analysis by GC-MS. If the lipids are already in the form of methyl esters, this step can be modified.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)
- Boron trifluoride-methanol solution (14% BF₃ in methanol) or methanolic HCl
- Hexane
- Saturated NaCl solution

Protocol for Transesterification (if necessary):

- To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution.
- Heat the mixture at 60-100°C for 30 minutes in a sealed vial.
- Cool the reaction mixture to room temperature.
- Add 1 mL of hexane and 2 mL of saturated NaCl solution.
- Vortex thoroughly and allow the layers to separate.

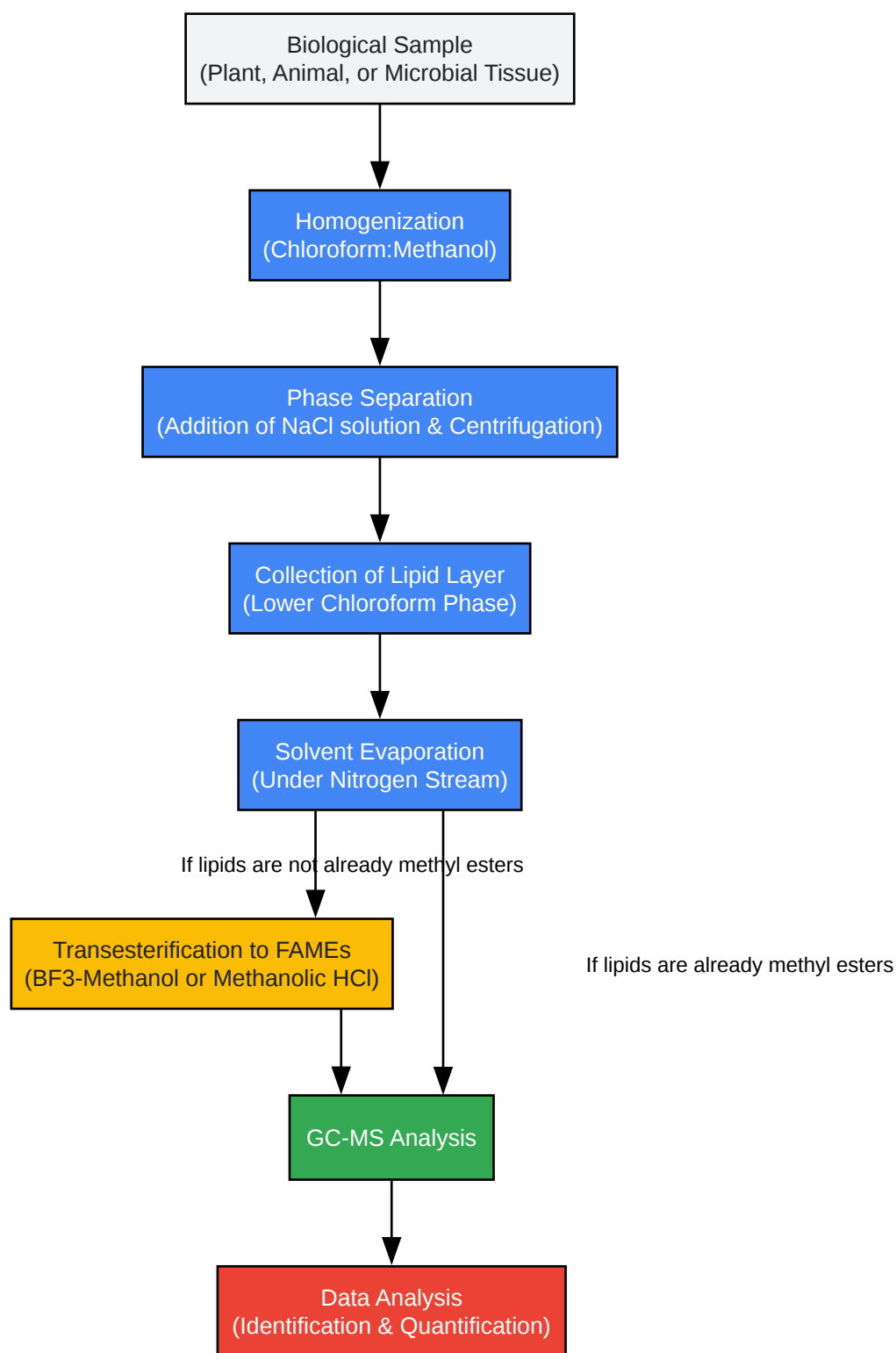
- Carefully transfer the upper hexane layer containing the FAMES to a new vial for GC-MS analysis.

GC-MS Analysis:

- Injection: Inject 1 μL of the FAMES solution into the GC-MS.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Electron Ionization (EI) Energy: 70 eV
 - Mass Range: Scan from m/z 50 to 550.
- Identification: Identify **methyl nonadecanoate** by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum with libraries (e.g., NIST).

Experimental Workflow Diagram

The overall workflow for the extraction and analysis of **methyl nonadecanoate** from a biological sample is depicted below.



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Figure 2: General workflow for the extraction and analysis of **methyl nonadecanoate**.

Signaling Pathways

Specific signaling pathways directly involving **methyl nonadecanoate** are not well-elucidated in the current scientific literature. However, as an odd-chain fatty acid, its precursor, nonadecanoic acid, can be metabolized to propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid (TCA) cycle. This metabolic link suggests a role in cellular energy metabolism.

Fatty acids, in general, are known to act as signaling molecules that can modulate the activity of various nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. It is plausible that odd-chain fatty acids or their derivatives could also participate in these broader signaling networks. For instance, pentadecanoic acid (C15:0), another odd-chain fatty acid, has been shown to act as a dual partial agonist of PPAR α and PPAR δ .^[4] Further research is needed to determine if **methyl nonadecanoate** has similar signaling roles.

Conclusion

Methyl nonadecanoate is a naturally occurring odd-chain fatty acid methyl ester found in various organisms, albeit typically in low concentrations. Its biosynthesis follows the general pathway for odd-chain fatty acids, starting with propionyl-CoA. The established protocols for lipid extraction and GC-MS analysis provide robust methods for its identification and quantification in biological samples. While its specific roles in cellular signaling are still under investigation, its metabolic fate suggests a connection to central energy pathways. This guide provides a foundational understanding for researchers interested in the further exploration of this and other odd-chain fatty acids in the context of natural product chemistry and drug development.

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